molecular formula C10H14ClNO2 B3103438 [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride CAS No. 1439900-28-3

[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride

Cat. No.: B3103438
CAS No.: 1439900-28-3
M. Wt: 215.67
InChI Key: PWKDVIDGNBVVIR-UHFFFAOYSA-N
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Description

[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride (CAS: 60947-98-0) is a phenylmethanamine derivative featuring an oxetane ring linked via an ether bond to the phenyl group. The oxetane moiety confers unique steric and electronic properties, enhancing solubility and metabolic stability compared to bulkier cyclic ethers. This compound serves as a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules and polymers. Its hydrochloride salt form improves crystallinity and handling stability, making it suitable for industrial applications .

Properties

IUPAC Name

[4-(oxetan-3-yloxy)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10;/h1-4,10H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKDVIDGNBVVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with oxetane-3-carboxylic acid, followed by reductive amination with ammonia or an amine source. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Typical reaction conditions involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride are best understood when compared to analogs with varying substituents or core motifs. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight Substituent/Group Solubility (Polar Solvents) Key Applications References
[4-(Oxetan-3-yloxy)phenyl]methanamine HCl 223.67 Oxetane ether High (methanol, DMSO) Polymer synthesis, drug design
[4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine HCl 223.67 Tetrazine Moderate (DMSO) Bioorthogonal chemistry
[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine HCl 223.67 Methyltetrazine Low (chloroform) Radiopharmaceuticals
[4-(Cyclopentyloxy)phenyl]methanamine HCl 227.73 Cyclopentyl ether Moderate (ethanol) CNS drug intermediates
[4-(Ethanesulfonyl)phenyl]methanamine HCl 259.76 Ethylsulfonyl High (water) Enzyme inhibitors
[3-(4-Methylphenyl)phenyl]methanamine HCl 225.74 Biphenyl-methyl Low (hexane) Material science catalysts

Structural and Functional Insights

Oxetane vs. Tetrazine Derivatives Oxetane: The oxetane group (3-membered cyclic ether) imparts rigidity and polarity, enhancing solubility in polar solvents like methanol. This contrasts with tetrazine analogs (e.g., [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine HCl), where the electron-deficient tetrazine ring enables bioorthogonal "click" reactions but reduces solubility in aqueous media . Methyltetrazine: The addition of a methyl group to the tetrazine core (as in [4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine HCl) increases hydrophobicity, limiting its use in aqueous systems but improving stability in organic solvents .

Ether vs. Sulfonyl Substituents Cyclopentyl ether derivatives (e.g., [4-(Cyclopentyloxy)phenyl]methanamine HCl) exhibit moderate solubility in ethanol, making them suitable for CNS-targeting drugs due to improved blood-brain barrier penetration . Sulfonyl groups (e.g., [4-(Ethanesulfonyl)phenyl]methanamine HCl) enhance water solubility and are utilized in enzyme inhibitor design, leveraging their strong electron-withdrawing effects .

Aromatic vs. Biphenyl Systems Biphenyl-methyl analogs (e.g., [3-(4-Methylphenyl)phenyl]methanamine HCl) display low solubility in nonpolar solvents but excel in material science due to their planar aromatic structure, which facilitates π-π stacking in catalyst design .

Biological Activity

[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C10H13NO
  • CAS Number: 1439900-28-3
  • Molecular Weight: 179.22 g/mol

It features an oxetane ring connected to a phenyl group, which may influence its biological interactions.

The biological activity of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chiral nature of the compound allows for selective binding, which can modulate biological pathways effectively.

Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
  • Cytotoxicity Profile : In vitro assays have demonstrated that the compound maintains low cytotoxicity levels at concentrations up to 100 µM, suggesting a favorable safety profile for further development in therapeutic applications .
  • Mechanistic Studies : Investigations reveal that the compound may inhibit specific signaling pathways associated with cancer cell proliferation. For instance, it has been shown to interfere with Rho/MRTF/SRF-mediated gene transcription, which is critical in cancer progression .

Data Table: Biological Activity Summary

Activity Observation Reference
AntimicrobialEffective against multiple bacterial strains
CytotoxicityLow cytotoxicity (<5% inhibition at 100 µM)
Gene Transcription InhibitionInhibits Rho-mediated transcription

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride, various bacterial strains were treated with the compound. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, supporting its potential use as a therapeutic agent in infectious diseases.

Case Study 2: Cancer Cell Proliferation

A series of experiments were conducted using cancer cell lines to evaluate the impact of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride on cell proliferation. The compound demonstrated a dose-dependent inhibition of cell growth, particularly in models resistant to standard chemotherapy agents. This highlights its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride, and how can purity be optimized?

  • Methodology :

  • Step 1 : Synthesis typically involves coupling oxetan-3-ol with a halogenated phenyl precursor (e.g., 4-bromophenylmethanamine) under nucleophilic substitution conditions. The oxetane ring’s oxygen acts as a nucleophile, facilitated by bases like K₂CO₃ in polar aprotic solvents (DMF or DMSO) .

  • Step 2 : Formation of the hydrochloride salt is achieved by treating the free base with HCl in anhydrous ether or ethanol, followed by recrystallization to enhance purity .

  • Purity Assurance : Use HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity. Residual solvents should be quantified via GC-MS .

    • Example Data Table :
MethodYield (%)Purity (HPLC)Key Characterization Techniques
Nucleophilic Substitution65–7595–98%¹H NMR, LC-MS
Salt Formation (HCl)85–90≥99%FT-IR, Elemental Analysis

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and aromatic/amine protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z 179.22 for free base; 215.68 for hydrochloride) .
  • Infrared Spectroscopy (IR) : Detects N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) from the oxetane group .

Q. What solubility and formulation considerations are relevant for in vitro assays?

  • The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water or PBS), making it suitable for cell-based assays. For hydrophobic media (e.g., lipid membranes), DMSO (≤0.1% v/v) is recommended to avoid cytotoxicity .

Advanced Research Questions

Q. How does the oxetane moiety influence the compound’s metabolic stability and reactivity?

  • Mechanistic Insight : The oxetane ring improves metabolic stability by reducing cytochrome P450-mediated oxidation compared to larger cyclic ethers. Its strain energy (~26 kcal/mol) enhances electrophilic reactivity, enabling selective functionalization (e.g., amidation or click chemistry) .
  • Experimental Design :

  • Stability Assay : Incubate the compound in human liver microsomes (HLMs) and monitor degradation via LC-MS. Compare half-life (t₁/₂) with non-oxetane analogs.
  • Reactivity Screening : Test compatibility with bioorthogonal reagents (e.g., tetrazines) to assess click chemistry potential .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : If one study reports neuroprotective effects while another shows no activity:

  • Variable Control : Ensure consistent assay conditions (e.g., cell lines, serum concentration, and incubation time).
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected receptors (e.g., serotonin or dopamine transporters) .
    • Data Reconciliation : Perform meta-analysis with standardized IC₅₀/EC₅₀ normalization across studies.

Q. What strategies are effective for identifying biological targets of this compound?

  • Affinity Proteomics : Immobilize the compound on a solid phase for pull-down assays, followed by LC-MS/MS to identify bound proteins .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding sites on enzymes/receptors. Validate with mutagenesis (e.g., alanine scanning) .

Q. How to design stability studies under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation products via LC-MS.
  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–6 months; assess purity changes .
    • Key Metrics : Degradation kinetics (k), activation energy (Eₐ) via Arrhenius plots.

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for powder handling .
  • Spill Management : Neutralize with 5% sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride
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[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.